1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol
Overview
Description
“1-(p-Tosyl)-®-(-)-3-pyrrolidinol” is a compound that involves a pyrrolidinol group which is a five-membered ring with a nitrogen and a hydroxyl group, and a p-Tosyl group which is a toluenesulfonyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of p-toluenesulfonyl isocyanate as a derivatization reagent with strong nucleophilic reactivity for the hydroxyl compounds . The tosyl group can be introduced using tosyl chloride .Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolidinol group and a p-Tosyl group. The toluenesulfonyl group consists of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2−, with the open valence on sulfur .Chemical Reactions Analysis
The compound can undergo various reactions due to the presence of the tosyl group and the pyrrolidinol group. The tosyl group is known to react with various nucleophiles and bases . The pyrrolidinol group can undergo reactions typical of alcohols.Scientific Research Applications
1. Synthesis of Mono-6-tosyl-β-cyclodextrin
- Application Summary: Mono-6-tosyl-β-cyclodextrin (TsO-CD) is an important cyclodextrin (CD) intermediate for easy introduction of various functional groups such as halides, azide, amine and imidazole groups to afford functionalized CD derivatives .
- Methods of Application: The protocol describes the use of 1-(p-tosyl)-imidazole as the precursor to react with β-cyclodextrin, affording a highly pure mono-substituted product with an acceptable yield . The reaction involves the use of reagents like triethylamine, p-Toluenesulfonyl chloride, imidazole, β-Cyclodextrin, Sodium bicarbonate, Sodium hydroxide, Ammonium chloride, Anhydrous magnesium sulfate, Acetone, and Hexane .
2. Antileishmanial Effects of TPCK
- Application Summary: TPCK, a well-known serine protease inhibitor, was used to evaluate its in vitro and in vivo antileishmanial effects and determine its mechanism of action .
- Methods of Application: The study involved the use of TPCK on Leishmania amazonensis and Leishmania infantum to evaluate its antileishmanial effects .
- Results or Outcomes: Despite slight toxicity against mammalian cells (CC50 = 138.8 µM), TPCK was selective for the parasite due to significant activity against L. amazonensis and L. infantum promastigote forms (IC50 = 14.6 and 31.7 µM for L. amazonensis PH8 and Josefa strains, respectively, and 11.3 µM for L. infantum) and intracellular amastigotes (IC50 values = 14.2 and 16.6 µM for PH8 and Josefa strains, respectively, and 21.7 µM for L. infantum) .
3. Synthesis of 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane
- Application Summary: 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane, commonly known as TATD, is a synthetic compound widely utilized in diverse scientific research applications. This cyclic tetraazamacrocycle (CTAM) exhibits unique properties that make it valuable in biochemical and physiological experiments .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
4. Synthesis of p-toluenesulfonylmethyl isocyanide (TosMIC)
- Application Summary: TosMIC is an important building block in organic synthesis and a wide range of reaction strategies have been reported . It allows for the effortless synthesis of many simple/fused heterocycles via cycloaddition, regio- and stereo-selective, cascade/domino/tandem multicomponent, and metal catalyzed reactions .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
5. Purification of Trypsin
- Application Summary: Trypsin, a proteolytic enzyme, was purified from the gastrointestinal tract waste of grass carp Ctenopharyngodon idella . This enzyme could find use in applications where maximum activity at moderate temperature is desired .
- Methods of Application: The purification process involved ammonium sulfate fractionation (ASF) followed by DEAE-cellulose chromatography, and Benzamidine Sepharose fast flow column affinity chromatography .
- Results or Outcomes: The purified trypsin was active between pH 9.0 and 11.0, and maximal activity of the enzyme was observed at pH 10.0 . Highest activity was found at 60°C . The Km, Kcat, and catalytic efficiency values of purified trypsin were obtained is 0.062 mM and 19.23/s, and 310.16/s/mM .
6. Synthesis of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine
- Application Summary: 1-(p-Tosyl)-3,4,4-trimethylimidazolidine is a synthetic compound that is used in various scientific research applications .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
7. Synthesis of p-toluenesulfonylmethyl isocyanide (TosMIC)
- Application Summary: TosMIC is an important building block in organic synthesis and a wide range of reaction strategies have been reported . It allows for the effortless synthesis of many simple/fused heterocycles via cycloaddition, regio- and stereo-selective, cascade/domino/tandem multicomponent, and metal catalyzed reactions .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
8. Purification of Trypsin
- Application Summary: Trypsin, a proteolytic enzyme, was purified from the gastrointestinal tract waste of grass carp Ctenopharyngodon idella . This enzyme could find use in applications where maximum activity at moderate temperature is desired .
- Methods of Application: The purification process involved ammonium sulfate fractionation (ASF) followed by DEAE-cellulose chromatography, and Benzamidine Sepharose fast flow column affinity chromatography .
- Results or Outcomes: The purified trypsin was active between pH 9.0 and 11.0, and maximal activity of the enzyme was observed at pH 10.0 . Highest activity was found at 60°C . The Km, Kcat, and catalytic efficiency values of purified trypsin were obtained is 0.062 mM and 19.23/s, and 310.16/s/mM .
9. Synthesis of 1-(p-Tosyl)-3,4,4-trimethylimidazolidine
- Application Summary: 1-(p-Tosyl)-3,4,4-trimethylimidazolidine is a synthetic compound that is used in various scientific research applications .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R)-1-(4-methylphenyl)sulfonylpyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIRRXGVYYWCGC-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H](C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584189 | |
Record name | (3R)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol | |
CAS RN |
133034-00-1 | |
Record name | (3R)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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